

Application Notes and Protocols: ORM-10103 in Canine Cardiac Purkinje Fibers

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Compound of Interest

Compound Name: ORM-10103

Cat. No.: B1662443

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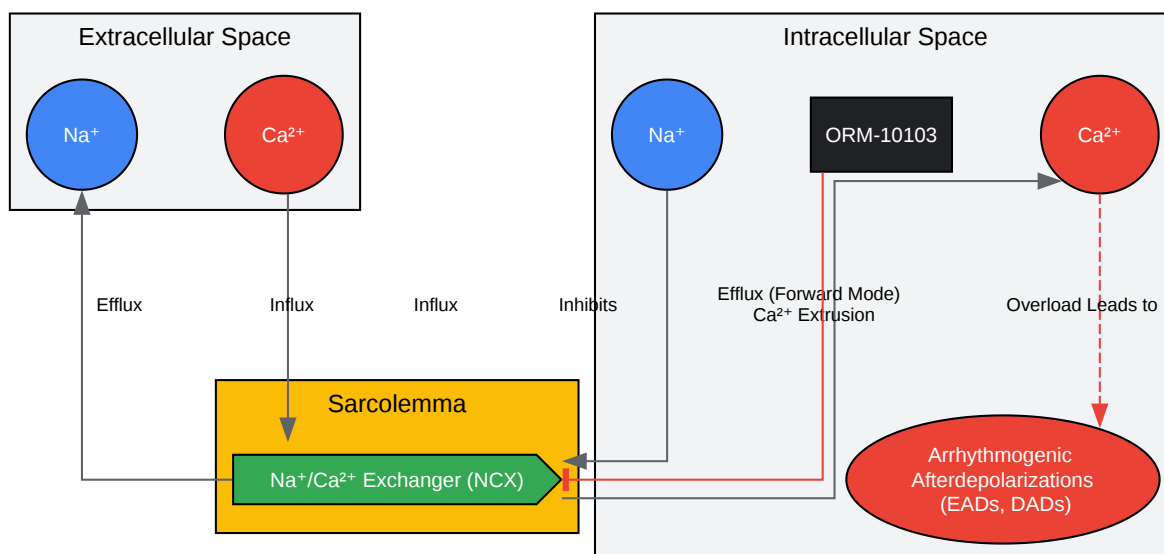
Introduction

ORM-10103 is a novel and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1][2][3] The NCX is a critical sarcolemmal protein in cardiac myocytes responsible for maintaining calcium homeostasis, playing a significant role in excitation-contraction coupling and the electrical activity of the heart.[1][2][3] Dysregulation of NCX activity has been implicated in cardiac arrhythmias associated with calcium overload. **ORM-10103** offers a valuable pharmacological tool for investigating the (patho)physiological roles of the NCX in cardiac tissue. These application notes provide detailed protocols for the use of **ORM-10103** in isolated canine cardiac Purkinje fibers, a key experimental model for studying cardiac electrophysiology and arrhythmogenesis.

Mechanism of Action

ORM-10103 acts as a selective inhibitor of the $\text{Na}^+/\text{Ca}^{2+}$ exchanger (NCX), effectively reducing both the inward and outward currents mediated by the exchanger.[4][5] This inhibition of the NCX helps to prevent the calcium overload that can lead to triggered arrhythmias, such as early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs).[4][5]

Signaling Pathway of ORM-10103 in Canine Cardiac Myocytes



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Caption: Mechanism of **ORM-10103** action on the Na⁺/Ca²⁺ exchanger in a cardiac myocyte.

Data Presentation

The following tables summarize the quantitative effects of **ORM-10103** on key electrophysiological parameters in canine cardiac preparations.

Table 1: Effect of **ORM-10103** on NCX Current in Canine Ventricular Myocytes

Concentration	Inward NCX Current Inhibition	Outward NCX Current Inhibition	EC50 (Inward)	EC50 (Outward)
> 0.5 μ M	Significant	Significant	780 nM	960 nM

Data from Jost et al., 2013. Experiments were performed on canine ventricular myocytes.

Table 2: Effect of **ORM-10103** on Pharmacologically-Induced Afterdepolarizations

Preparation	Afterdepolarization Type	ORM-10103 Concentration	Amplitude Reduction
Canine Purkinje Fibers	Delayed (DADs)	3 μ M	Significant
Canine Purkinje Fibers	Delayed (DADs)	10 μ M	Significant
Canine Papillary Muscle	Early (EADs)	3 μ M	19.3 \pm 2.2 mV to 11.7 \pm 2.4 mV
Canine Papillary Muscle	Early (EADs)	10 μ M	19.4 \pm 3.3 mV to 9.5 \pm 4.0 mV

Data from Jost et al., 2013.

Table 3: Selectivity Profile of **ORM-10103** in Canine Cardiac Myocytes

Ion Channel/Transporter	Effect of ORM-10103 (up to 10 μ M)
L-type Ca ²⁺ Current (ICa,L)	No significant change
Fast Na ⁺ Current (INa)	No significant change
Na ⁺ /K ⁺ Pump	No influence
Main K ⁺ Currents	No influence
Rapid Delayed Rectifier K ⁺ Current (IKr)	Slightly diminished at 3 μ M

Data from Jost et al., 2013. Experiments were performed on canine ventricular myocytes.

Experimental Protocols

Protocol 1: Isolation of Canine Cardiac Purkinje Fibers

This protocol is adapted from standard methods for isolating Purkinje fibers for electrophysiological studies.

Materials:

- Canine heart
- Krebs solution (in mM): Na⁺ 150, K⁺ 4.0, Mg²⁺ 1.0, Ca²⁺ 3.0, Cl⁻ 136, PO₄-3 0.9, HCO₃⁻ 22, and glucose 5.0.
- Dissection tools (scissors, forceps)
- Dissection microscope
- Experimental chamber for electrophysiology recording

Procedure:

- Excise the heart from a dog anesthetized with sodium pentobarbital (30 mg/kg, IV).
- Immediately place the heart in chilled, oxygenated Krebs solution.
- Dissect the ventricles to expose the endocardial surface.
- Under a dissection microscope, carefully identify and dissect false tendons containing Purkinje fibers from the papillary muscles.
- Transfer the isolated Purkinje fiber preparations to an experimental chamber continuously superfused with oxygenated Krebs solution (95% O₂, 5% CO₂) at 36°C.
- Allow the preparation to stabilize for at least 30 minutes before starting experimental protocols.

Protocol 2: Induction of Delayed Afterdepolarizations (DADs) in Canine Purkinje Fibers

This protocol describes the induction of DADs to study the effects of **ORM-10103**.

Materials:

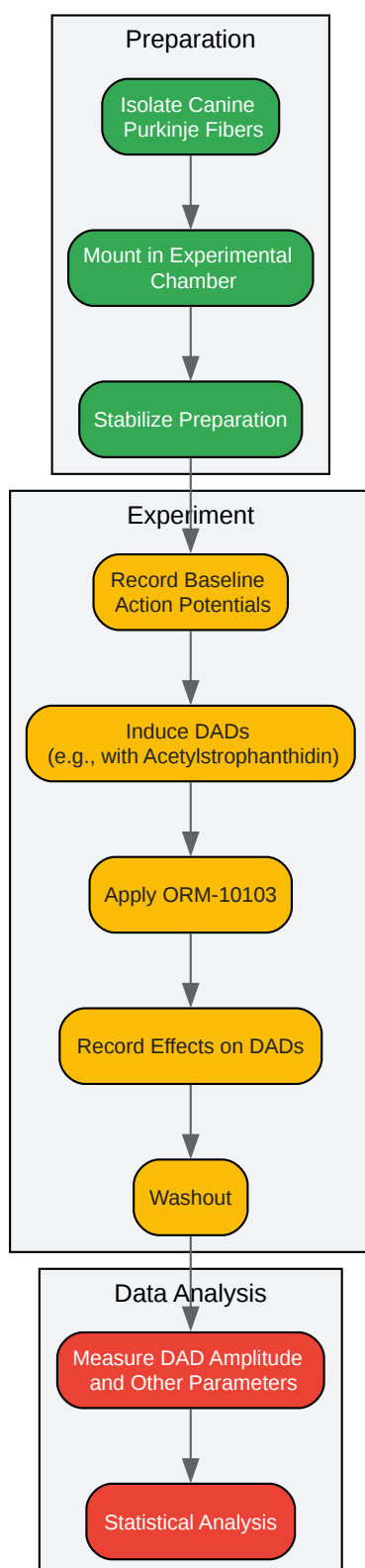
- Isolated canine Purkinje fiber preparation (from Protocol 1)
- Krebs solution

- Acetylstrophanthidin (0.2 μ M) or other cardiac glycoside
- **ORM-10103** stock solution
- Microelectrode setup for intracellular recording
- Stimulator

Procedure:

- Mount the Purkinje fiber preparation in the experimental chamber.
- Impale a Purkinje fiber with a glass microelectrode filled with 3 M KCl.
- Record baseline action potentials while stimulating the preparation at a cycle length of 900 ms.
- To induce DADs, superfuse the preparation with Krebs solution containing 0.2 μ M acetylstrophanthidin.
- Once stable DADs are observed, introduce **ORM-10103** at the desired concentration (e.g., 3 μ M or 10 μ M) into the superfusate.
- Record the changes in DAD amplitude and characteristics.
- A washout period with the control Krebs solution can be performed to assess the reversibility of the drug's effects.

Experimental Workflow



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Caption: Experimental workflow for studying the effects of **ORM-10103** on DADs in canine Purkinje fibers.

Conclusion

ORM-10103 is a potent and selective inhibitor of the Na⁺/Ca²⁺ exchanger, demonstrating efficacy in reducing arrhythmogenic afterdepolarizations in canine cardiac preparations. The provided protocols and data serve as a comprehensive guide for researchers investigating the electrophysiological effects of this compound in canine cardiac Purkinje fibers. The high selectivity of **ORM-10103** makes it a superior tool for elucidating the role of the NCX in both normal and pathological cardiac function.

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